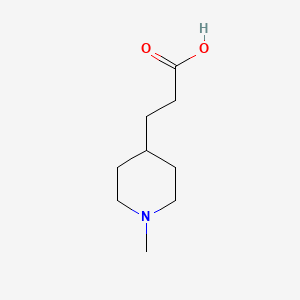

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

Vue d'ensemble

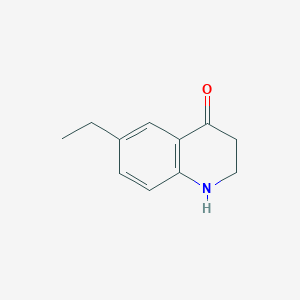

Description

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to a class of nitrogenous compounds with potential applications in various fields, including medicinal chemistry. The compound features a piperidine ring, which is a common motif in pharmaceuticals, and a pyridine moiety, which is known for its versatility in chemical reactions. The tert-butyl group serves as a protecting group for the carboxylate, making the compound more stable and easier to handle during chemical synthesis.

Synthesis Analysis

The synthesis of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate and related derivatives often involves multi-step reactions that may include the use of tert-butylamine, transition-metal-free conditions, and regioselective addition reactions. For instance, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been reported as a convenient method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position . Additionally, asymmetric synthesis methods have been developed for the preparation of N-tert-butyl disubstituted pyrrolidines, which are structurally related to the tert-butyl piperidine-1-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate derivatives has been characterized using various spectroscopic techniques, including FT-IR, 1H & 13C NMR, and LCMS, as well as single crystal X-ray diffraction analysis . These studies provide detailed information about the bond lengths, angles, and conformation of the piperidine ring, which often adopts a chair conformation. The crystal structures can exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, contributing to the stability of the crystal lattice .

Chemical Reactions Analysis

The tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate scaffold can undergo various chemical reactions, including condensation reactions, cyclizations, and isomerizations. For example, condensation reactions have been used to synthesize oxadiazole derivatives , while cyclization strategies have been employed in the synthesis of pyrrolidine derivatives . Isomerization under basic conditions has been reported for the conversion of cis-substituted piperidines to their trans counterparts .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of different substituents on the piperidine ring can affect the compound's solubility, melting point, and reactivity. The tert-butyl group enhances the lipophilicity of the compound, which can be important for its biological activity. The crystal packing and intermolecular interactions revealed by X-ray diffraction studies provide insights into the compound's solid-state properties .

Applications De Recherche Scientifique

-

tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals. It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

-

tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate : This compound is available from Tokyo Chemical Industry Co., Ltd. (TCI). It seems to be used as a building block in the synthesis of other compounds .

-

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : This compound is an important intermediate in many biologically active compounds such as crizotinib .

Safety And Hazards

The safety and hazards of “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” are not readily available. However, similar compounds have been classified as hazardous. For instance, “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” has been classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 16.

Orientations Futures

The future directions of “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” are not readily available. However, similar compounds such as “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate” are being used as semi-flexible linkers in PROTAC development for targeted protein degradation, indicating potential future directions in drug development2.

Propriétés

IUPAC Name |

tert-butyl 4-pyridin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOGIYJQPWKVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622160 | |

| Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |

CAS RN |

550371-76-1 | |

| Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)

![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)